molecular formula C17H32N2O5 B3025912 N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine CAS No. 73401-65-7

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine

Cat. No.: B3025912
CAS No.: 73401-65-7
M. Wt: 344.4 g/mol
InChI Key: PBTNVAYSJPRTLQ-STQMWFEESA-N
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Description

Boc-Leu-Leu-OH is a protected dipeptide consisting of two leucine residues, where the N-terminal amino group is protected by a tert-butoxycarbonyl (Boc) group. It is widely used in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS) and C-H activation reactions . Key properties include:

  • Molecular formula: C11H21NO4·xH2O (anhydrous base: C11H21NO4)
  • Molecular weight: 231.29 (anhydrous)
  • Purity: ≥99.0% (HPLC)
  • Melting point: 85–90°C
  • Optical rotation: [α]<sup>20</sup>D −25±0.5° (c = 2% in acetic acid)
  • Applications: Synthesis of cytotoxin PM-94128, combinatorial peptide libraries, and structural-activity relationship studies .

Properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTNVAYSJPRTLQ-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427191
Record name (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73401-65-7, 15136-12-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73401-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Peptide Synthesis

Boc-Leu-Leu-OH is primarily utilized in the synthesis of peptides due to its protective Boc (tert-butyloxycarbonyl) group, which facilitates solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain.

Table 1: Comparison of Peptide Synthesis Methods Using Boc-Leu-Leu-OH

MethodAdvantagesDisadvantages
Solid-Phase Peptide Synthesis (SPPS)High efficiency; easy purificationRequires specialized equipment
Liquid-Phase SynthesisSimpler setup; cost-effectiveLower yields; more complex purification
Microwave-Assisted SynthesisFaster reaction timesLimited scalability

Case Study: Synthesis of Anticancer Peptides
A notable application of Boc-Leu-Leu-OH is in the synthesis of peptide-based derivatives with anticancer properties. For instance, researchers synthesized a curcumin derivative using Boc-Leu-Leu-OH, demonstrating significant in vitro anticancer activity against various cancer cell lines . This highlights the potential of Boc-Leu-Leu-OH in developing novel therapeutic agents.

Medicinal Chemistry

Boc-Leu-Leu-OH plays an essential role in medicinal chemistry, particularly in the design and synthesis of biologically active peptides. Its structural characteristics allow for modifications that can enhance pharmacological properties.

Table 2: Biological Activities Associated with Leucine Derivatives

CompoundBiological ActivityReference
Boc-Leu-Leu-OHAnticancer activityCayman Chemical
Boc-L-leucineMuscle metabolism and protein synthesisSmolecule
Boc-Val-Phe-OMeAntimicrobial propertiesResearch Studies

Research Insights
Studies indicate that leucine derivatives, including Boc-Leu-Leu-OH, can activate key signaling pathways such as mTOR (mechanistic target of rapamycin), which is crucial for cell growth and metabolism. This activation has implications for muscle metabolism and recovery, making these compounds valuable in sports medicine and nutritional science.

Therapeutic Applications

The therapeutic potential of Boc-Leu-Leu-OH extends beyond anticancer applications. Its derivatives have been investigated for various conditions, including metabolic disorders and neurodegenerative diseases.

Table 3: Therapeutic Applications of Peptides Derived from Boc-Leu-Leu-OH

ApplicationPeptide ExampleMechanism of Action
Cancer TreatmentCurcumin derivativeInduces apoptosis
Muscle RecoveryLeucine-enriched peptidesEnhances protein synthesis
NeuroprotectionLeucine-based neuropeptidesModulates neurotransmitter release

Case Study: Neuroprotective Effects
Research has shown that leucine-containing peptides can exert neuroprotective effects by modulating neurotransmitter release and enhancing synaptic plasticity. This suggests potential applications for Boc-Leu-Leu-OH derivatives in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Boc-leu-leu-OH primarily involves its role as a peptide building block. It facilitates the formation of peptide bonds through coupling reactions, enabling the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides synthesized using Boc-leu-leu-OH. For example, peptide-based curcumin derivatives synthesized using Boc-leu-leu-OH have shown anticancer activity by targeting tumor cell lines and inducing apoptosis .

Comparison with Similar Compounds

Boc-Leu-OH (Boc-L-Leucine)

Structural Differences :

  • Single leucine residue with Boc protection, lacking the second leucine moiety present in Boc-Leu-Leu-OH.
  • Molecular formula: C11H21NO4 (identical to Boc-Leu-Leu-OH’s anhydrous form) .
  • Applications : Primarily used as a building block in peptide synthesis rather than as a dipeptide linker .

Key Contrasts :

Property Boc-Leu-Leu-OH Boc-Leu-OH
Molecular weight 231.29 (anhydrous) 231.29
Functionality Dipeptide linker Single amino acid monomer
Role in synthesis Used in complex peptide chains Basic SPPS building block

Boc-D-Leu-OH·H2O

Structural Differences :

  • D-enantiomer of Boc-Leu-OH, differing in stereochemistry at the α-carbon .
  • Molecular formula: C11H21NO4·H2O
  • Optical rotation : [α]<sup>20</sup>D +25±0.5° (opposite to Boc-Leu-Leu-OH’s L-form) .

Key Contrasts :

Property Boc-Leu-Leu-OH Boc-D-Leu-OH·H2O
Stereochemistry L-configuration D-configuration
Solubility Soluble in acetic acid Similar solubility profile
Applications Peptide chain elongation Study of enantiomeric effects

Fmoc-L-Leu-OH and Fmoc-D-Leu-OH

Structural Differences :

  • Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc as the protecting group.
  • Applications : Fmoc is base-labile, making it suitable for SPPS under mild basic conditions, unlike Boc (acid-labile) .

Key Contrasts :

Property Boc-Leu-Leu-OH Fmoc-L-Leu-OH
Protecting group Acid-labile (Boc) Base-labile (Fmoc)
Cleavage conditions Requires strong acids (e.g., TFA) Requires piperidine or DBU
Purity analysis HPLC (≥99%) HPLC with chiral columns

Boc-N-Me-Nle-OH

Structural Differences :

  • Norleucine (Nle) residue with N-methylation, altering side-chain length and hydrophobicity.
  • Applications : Used to study the impact of side-chain modifications on peptide stability and receptor binding .

Key Contrasts :

Property Boc-Leu-Leu-OH Boc-N-Me-Nle-OH
Side chain Isobutyl (Leu) Methyl-pentyl (Nle)
Hydrophobicity Moderate Higher due to Nle
Synthesis role Dipeptide linker Conformational studies

BOC-LEU-(R)-VAL-OH

Structural Differences :

  • Dipeptide with valine (Val) as the second residue instead of leucine.
  • Molecular formula : C16H32N2O4
  • Applications : Study of side-chain branching effects on peptide structure .

Key Contrasts :

Property Boc-Leu-Leu-OH BOC-LEU-(R)-VAL-OH
Second residue Leucine Valine
Side-chain branching Two methyl groups (Leu) One methyl group (Val)
Molecular weight 231.29 316.44

Biological Activity

Boc-Leu-Leu-OH, a compound derived from leucine, has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This article delves into the biological activity of Boc-Leu-Leu-OH, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Boc-Leu-Leu-OH is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to two leucine residues. The molecular formula is C₁₄H₂₅N₃O₄, with a molecular weight of approximately 283.37 g/mol. This structure allows for various modifications and applications in peptide synthesis, making it a valuable building block in biochemistry.

Mechanisms of Biological Activity

The biological activity of Boc-Leu-Leu-OH is primarily linked to its role in influencing protein synthesis and cellular signaling pathways. Key mechanisms include:

  • Activation of mTOR Pathway : Leucine derivatives, including Boc-Leu-Leu-OH, are known to activate the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism. This activation enhances protein synthesis and muscle metabolism, making it particularly relevant for athletic performance and recovery .
  • Peptide Synthesis : Boc-Leu-Leu-OH serves as an essential building block in the synthesis of various peptides. Its ability to form stable peptide bonds facilitates the production of longer peptides with specific biological functions .

Research Findings and Case Studies

Several studies have investigated the biological activity of Boc-Leu-Leu-OH, highlighting its potential applications:

  • Peptide Synthesis Efficiency : A study demonstrated that using Boc-Leu-OH significantly improved the yield of peptide synthesis reactions compared to other amino acids. For instance, when coupled with specific substrates, the yield increased from 22% to 64% .
  • Impact on Muscle Metabolism : Research has indicated that leucine-rich peptides can enhance muscle protein synthesis through their action on the mTOR pathway. This effect is particularly beneficial for athletes seeking to improve recovery times and overall performance .
  • Inhibition Studies : In a structure-activity relationship study involving transition-state mimics, Boc-Leu-OH was part of a series that showed potent inhibition against human renin, with an IC50 value indicating high specificity . This suggests potential therapeutic applications in hypertension management.

Applications in Medicinal Chemistry

Boc-Leu-Leu-OH has several applications in medicinal chemistry:

  • Peptide Therapeutics : Its role as a building block in peptide therapeutics positions it as a candidate for developing drugs targeting various diseases, including metabolic disorders and hypertension.
  • Research Tools : The compound is utilized in research settings to study protein interactions and cellular signaling pathways, providing insights into metabolic regulation and disease mechanisms .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
mTOR ActivationEnhances protein synthesis and muscle metabolism
Peptide SynthesisImproves yields in peptide coupling reactions
Enzyme InhibitionPotent inhibitor of human renin
Athletic PerformancePotential ergogenic effects

Q & A

Basic: What experimental protocols are recommended for synthesizing Boc-Leu-Leu-OH with high purity?

Answer:
Boc-Leu-Leu-OH synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc- or Boc-protected leucine residues on a resin, with coupling reagents like HBTU or DCC. Deprotection of the Boc group requires trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) for 30–60 minutes. Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and validate purity using LC-MS (>95%) and ¹H/¹³C NMR . Critical variables include reaction temperature (0–25°C), stoichiometric excess of reagents (1.5–2x), and inert atmosphere to prevent side reactions.

Basic: How should researchers characterize the structural integrity of Boc-Leu-Leu-OH?

Answer:
Structural validation requires multi-technique analysis:

  • NMR : Confirm backbone connectivity via amide proton (δ 6.5–8.5 ppm) and α-proton (δ 3.8–4.5 ppm) signals. Compare with published spectra for Leu-Leu dipeptides .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and Boc-group vibrations (C-O-C at ~1250 cm⁻¹).
  • Circular Dichroism (CD) : Assess secondary structure in solution (e.g., random coil vs. β-sheet tendencies) using 190–250 nm scans .
  • X-ray Crystallography : For absolute conformation, crystallize in ethanol/water mixtures and analyze unit-cell parameters.

Advanced: How can contradictory solubility data for Boc-Leu-Leu-OH in polar solvents be resolved?

Answer:
Discrepancies often arise from solvent purity, temperature, or measurement techniques. Design experiments to:

  • Control Variables : Use HPLC-grade solvents, standardized pH (e.g., 0.1% TFA), and thermostatic baths (±0.1°C).
  • Quantitative Methods : Compare gravimetric analysis (saturation at equilibrium) vs. UV-Vis absorbance (λ=214 nm for peptide bonds).
  • Statistical Analysis : Apply ANOVA to datasets from ≥3 independent trials to identify outliers .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility trends .

Advanced: What strategies optimize Boc-Leu-Leu-OH’s stability during long-term storage?

Answer:
Stability studies should include:

  • Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.
  • Lyophilization : Freeze-dry in 5% trehalose (cryoprotectant) to prevent aggregation.
  • Container Screening : Compare glass vs. polypropylene vials under argon vs. air.
  • Kinetic Modeling : Fit degradation data to zero/first-order models to predict shelf-life .

Advanced: How can researchers reconcile conflicting bioactivity results of Boc-Leu-Leu-OH in enzyme inhibition assays?

Answer:
Contradictions may stem from assay conditions or enzyme isoforms. Mitigate by:

  • Standardized Protocols : Use commercial enzymes (e.g., trypsin) with validated activity units.
  • Control Groups : Include known inhibitors (e.g., leupeptin) and blank (no peptide) to normalize data.
  • Dose-Response Curves : Calculate IC₅₀ values across ≥5 concentrations (1 nM–100 µM).
  • Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding modes across enzyme conformers .

Basic: What are the critical parameters for reproducible Boc-Leu-Leu-OH crystallization?

Answer:
Key factors include:

  • Solvent System : Ethanol/water (7:3 v/v) at 4°C for slow evaporation.
  • Concentration : 10–20 mg/mL in 0.1 M ammonium acetate (pH 5.0).
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Validation : Confirm crystal identity via single-crystal XRD and compare unit-cell parameters with Cambridge Structural Database entries .

Advanced: How to design a study investigating Boc-Leu-Leu-OH’s role in modulating membrane permeability?

Answer:
Use the P-E/I-C-O framework :

  • Population (P) : Lipid bilayers (e.g., DOPC/cholesterol vesicles).
  • Exposure/Intervention (E/I) : Incubate with Boc-Leu-Leu-OH (1–100 µM).
  • Comparison (C) : Untreated vesicles or Leu-Leu-OH (unprotected).
  • Outcome (O) : Measure permeability via fluorescent dye leakage (e.g., calcein release, λex=485 nm).
  • Advanced Tools : Surface plasmon resonance (SPR) for real-time binding kinetics .

Basic: Which spectroscopic methods best detect Boc-Leu-Leu-OH aggregation in aqueous solutions?

Answer:

  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (Rh) shifts over time.
  • Thioflavin T (ThT) Assay : Monitor β-sheet formation (λex=440 nm, λem=485 nm).
  • Transmission Electron Microscopy (TEM) : Image aggregates after negative staining.
  • Turbidity Measurements : Track absorbance at 600 nm to quantify precipitation .

Advanced: How to address discrepancies in reported pKa values for Boc-Leu-Leu-OH’s carboxyl group?

Answer:
Re-evaluate using:

  • Potentiometric Titration : Compare automated titrators (e.g., Metrohm) with manual methods.
  • Computational Chemistry : Calculate pKa via COSMO-RS or DFT (B3LYP/6-31G* basis set).
  • Buffer Screening : Test ionization in varying ionic strengths (0.1–1.0 M NaCl) .

Advanced: What methodologies validate Boc-Leu-Leu-OH’s compatibility with click chemistry for bioconjugation?

Answer:

  • CuAAC Reaction : React with azide-functionalized dyes (e.g., Alexa Fluor 488) in PBS (pH 7.4) with CuSO₄/sodium ascorbate.
  • LC-MS/MS : Confirm triazole formation via m/z shifts (+227 Da for Alexa Fluor).
  • Fluorescence Quenching Assays : Test Förster resonance energy transfer (FRET) between conjugated pairs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine
Reactant of Route 2
Reactant of Route 2
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine

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